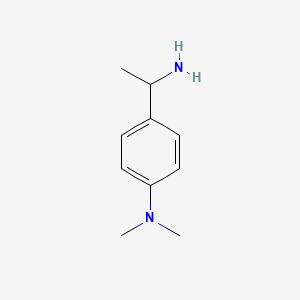
4-(1-aminoethyl)-N,N-dimethylaniline
Übersicht
Beschreibung
“4-(1-Aminoethyl)benzonitrile hydrochloride” and “(S)-4-(1-Aminoethyl)Phenol” are compounds that have similar structures . They are used in various research and development applications .
Synthesis Analysis
The synthesis of similar compounds, such as imidazoline compounds, involves heating amido amines to high temperatures . Another method involves the use of α,β-unsaturated aldehydes .Molecular Structure Analysis
The molecular structure of “4-(1-Aminoethyl)phenol” is C8H11NO . Another related compound, “4-(Aminomethyl)pyridine”, has a molecular structure of C6H8N2 .Chemical Reactions Analysis
Imidazoline compounds, which are similar to the requested compound, are often used as cationic surfactants. They have a variety of properties that make them useful in applications such as textile softeners, dispersants, and emulsifiers .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of fluorine atoms. For example, fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Wissenschaftliche Forschungsanwendungen
Metabolism and Biochemical Properties
- Metabolism in Animals : Studies have shown that compounds like 3:4-dimethylaniline, which shares structural similarities with 4-(1-aminoethyl)-N,N-dimethylaniline, undergo specific metabolic processes in animals, leading to significant biochemical effects. For instance, increases in pituitary gland tumors were observed when 3:4-dimethylaniline was fed to rats (Boyland & Sims, 1959).
- In Vitro Metabolism Studies : The metabolism of N,N-dimethylaniline, a related compound, was investigated in guinea pig and rabbit tissue preparations. The study confirmed N-demethylation, N-oxidation, and ring hydroxylation as metabolic routes, providing insights into the biotransformation of such compounds (Gorrod & Gooderham, 2010).
Crystal Engineering and Structural Analysis
- X-Ray Diffraction Studies : Research on compounds like 4-ethynyl-N,N-dimethylaniline revealed their crystal and molecular structures through X-ray diffraction data. Such studies are crucial in understanding the physical and chemical properties of these compounds (Batsanov et al., 2006).
Chemical Synthesis and Reactions
- Synthesis of Derivatives : The synthesis of molecular structures such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline has been reported, highlighting the compound's significance as a starting material for synthesizing various chemicals, including dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Photophysical Properties
- Study of Photoactive Dyes : Investigations into photoactive azoimine dyes, including compounds like 4-(2-pyridylazo)-N,N-dimethylaniline, have been conducted to understand their structural characteristics and photochemical behavior. These studies are significant for applications in various industries (Yoopensuk et al., 2012).
Catalytic Reactions and Synthesis
- Palladium-Catalyzed Synthesis : Research has been conducted on the palladium-catalyzed synthesis of N,N-dimethylanilines, demonstrating the efficacy of such methods in producing these compounds from simpler precursors (Taeufer & Pospech, 2020).
Wirkmechanismus
Target of Action
The primary target of 4-(1-aminoethyl)-N,N-dimethylaniline is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell morphology, migration, and cell cycle progression .
Mode of Action
This compound interacts with its target by inhibiting the Rho-associated protein kinase . This inhibition affects calcium sensitization, leading to smooth muscle relaxation .
Biochemical Pathways
The inhibition of Rho-associated protein kinase affects several biochemical pathways. One of these is the actin cytoskeleton pathway, which is responsible for maintaining cell shape and facilitating various cellular processes, including cell migration and division . The inhibition of the kinase leads to a decrease in cellular tension, which is primarily produced by non-muscle myosin II . This protein crosslinks actin filaments, allowing the contraction of the actin cytoskeleton .
Pharmacokinetics
Similar compounds like 4-aminopyridine have a bioavailability of 96% when administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of this compound is a significant change in the mechanical properties of cells. Specifically, there is a decrease in the elastic modulus of cells, indicating a reduction in cellular stiffness . This change can be observed by measuring the elastic modulus of cells .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(1-aminoethyl)-N,N-dimethylaniline has been found to interact with various enzymes and proteins. For instance, it is known to inhibit Rho-associated protein kinase (ROCK), a key regulator of cellular functions . This interaction suggests that this compound could play a role in modulating cellular processes that are regulated by ROCK .
Cellular Effects
The effects of this compound on cells have been studied in various contexts. For example, it has been shown to affect cell adhesion and mobility in esophageal squamous cell cancer (ESCC) cells . Additionally, it has been found to suppress proliferation and induce apoptosis in urothelial cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the catalytic site of ROCK kinases, inhibiting their activity . This inhibition is competitive with respect to ATP, suggesting that this compound binds to the same site as ATP .
Metabolic Pathways
Given its known interactions with ROCK kinases, it is likely that it could influence pathways regulated by these enzymes .
Subcellular Localization
Given its known interactions with ROCK kinases, it is likely that it could localize to regions of the cell where these enzymes are present .
Eigenschaften
IUPAC Name |
4-(1-aminoethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOKYXHLVQGSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915695 | |
| Record name | 4-(1-Aminoethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942995-65-5 | |
| Record name | 4-(1-Aminoethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



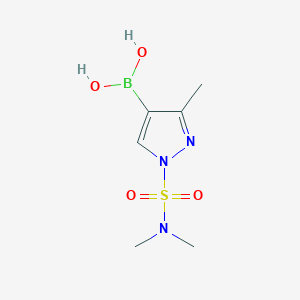

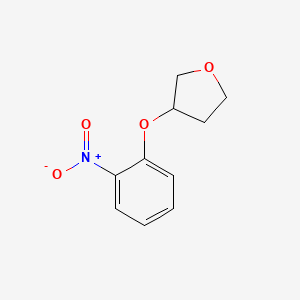
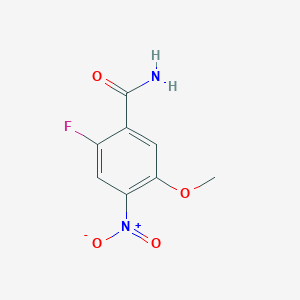

![Benzamide, 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro-](/img/structure/B3302609.png)
![Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-](/img/structure/B3302616.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B3302622.png)

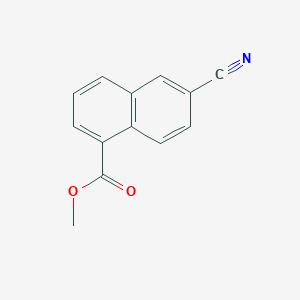
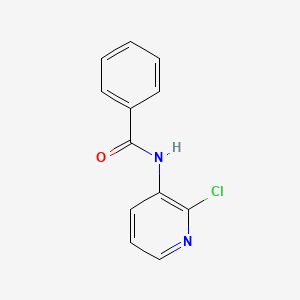
![1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-](/img/structure/B3302651.png)

